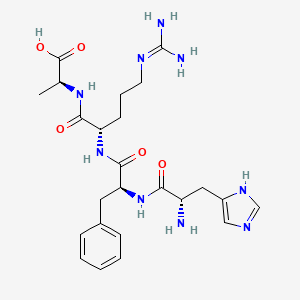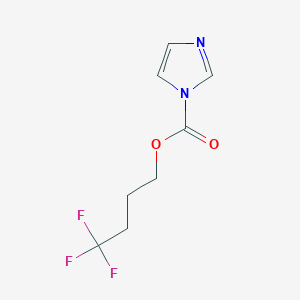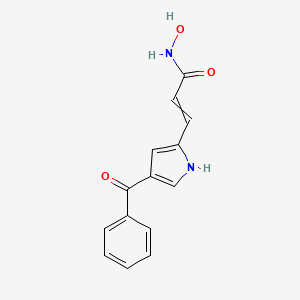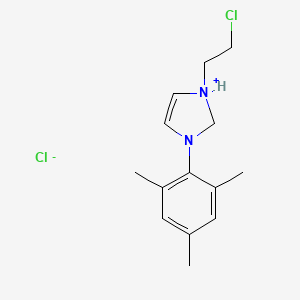
1-(2-Chloroethyl)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroethyl)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium chloride is a synthetic organic compound with a unique structure that combines a chloroethyl group, a trimethylphenyl group, and an imidazolium ion
Preparation Methods
The synthesis of 1-(2-Chloroethyl)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the reaction of 2-chloroethylamine hydrochloride with 2,4,6-trimethylphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or column chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2-Chloroethyl)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted products.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the imidazolium ion and the formation of corresponding amines and alcohols.
Scientific Research Applications
1-(2-Chloroethyl)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of imidazolium-based ionic liquids and catalysts.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as ionic liquids for use in electrochemical applications and as solvents for chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzyme activity or the disruption of cellular processes. The trimethylphenyl group may enhance the compound’s binding affinity and specificity for certain targets, contributing to its biological activity.
Comparison with Similar Compounds
1-(2-Chloroethyl)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium chloride can be compared with similar compounds such as:
1-(2-Chloroethyl)-3-methylimidazolium chloride: Lacks the trimethylphenyl group, resulting in different chemical and biological properties.
1-(2-Chloroethyl)-3-phenylimidazolium chloride: Contains a phenyl group instead of a trimethylphenyl group, leading to variations in reactivity and applications.
1-(2-Chloroethyl)-3-(2,4,6-trimethylphenyl)-imidazolium bromide: Similar structure but with a bromide ion instead of a chloride ion, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
823803-14-1 |
|---|---|
Molecular Formula |
C14H20Cl2N2 |
Molecular Weight |
287.2 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-(2,4,6-trimethylphenyl)-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C14H19ClN2.ClH/c1-11-8-12(2)14(13(3)9-11)17-7-6-16(10-17)5-4-15;/h6-9H,4-5,10H2,1-3H3;1H |
InChI Key |
FLFSEMPBAMLPHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C[NH+](C=C2)CCCl)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[tert-Butyl(prop-2-en-1-yl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B14224977.png)
![(1E,1'E)-1,1'-(9,9'-Spirobi[fluorene]-2,2'-diyl)bis(3,3-diethyltriaz-1-ene)](/img/structure/B14224978.png)
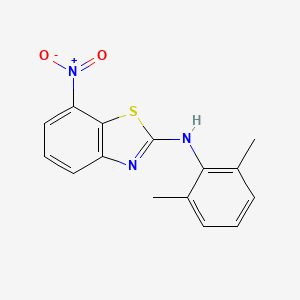
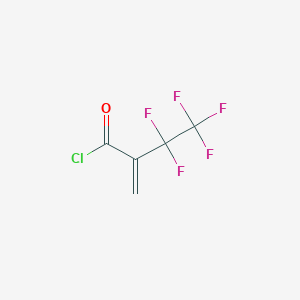
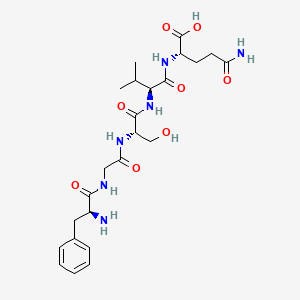
![3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl methanesulfonate](/img/structure/B14225016.png)
![N-(Cyclopropylmethyl)-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine](/img/structure/B14225025.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 9-chloro-3-methyl-5-phenyl-](/img/structure/B14225033.png)
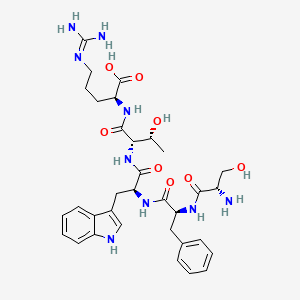
![N-{[(4-Sulfamoylphenyl)methyl]carbamothioyl}-L-histidine](/img/structure/B14225037.png)

